2-Chloro-5-trimethylsilanylethynyl-pyridine (CAS 263012-81-3) is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of supramolecular architectures, conjugated macrocycles, and pharmaceutical intermediates [1]. It features two orthogonally reactive sites: a stable 2-chloro substituent and a TMS-protected 5-ethynyl group. This specific substitution pattern allows chemists to perform sequential, highly chemoselective cross-coupling reactions. The TMS group ensures excellent shelf stability by preventing spontaneous alkyne homocoupling, while the 2-chloro moiety remains intentionally dormant under mild coupling conditions, ready for late-stage activation [2]. For industrial and academic procurement, this compound represents a critical "ready-to-use" scaffold that eliminates the need for handling volatile alkynes and complex in-house catalytic protections.
Attempting to substitute 2-Chloro-5-trimethylsilanylethynyl-pyridine with closely related analogs typically results in severe chemoselectivity or stability issues [1]. If a buyer opts for the unprotected 2-chloro-5-ethynylpyridine, the terminal alkyne becomes highly vulnerable to oxidative Glaser homocoupling during storage or basic reaction conditions, leading to unpredictable purity and reduced yields. Conversely, substituting the 2-chloro group with a more reactive 2-bromo or 2-iodo moiety destroys the orthogonal nature of the scaffold; these heavier halogens readily participate in ambient-temperature palladium-catalyzed reactions, causing unwanted oligomerization or loss of regiocontrol when functionalizing the alkyne [2]. Therefore, the specific combination of a TMS-protected alkyne and a 2-chloro substituent is strictly required to maintain the precise step-by-step synthetic control demanded in complex molecule construction.
The primary value of the 2-chloro substituent lies in its precise chemoselectivity. Under standard ambient-temperature palladium-catalyzed cross-coupling conditions (20–70 °C), the 2-chloro group remains unreactive, allowing selective functionalization at the 5-position after TMS deprotection[1]. In contrast, using 2-bromo or 2-iodo analogs results in premature activation of the halogen site, leading to unwanted oligomerization or loss of regiocontrol. This "locked" C-Cl bond can later be activated at higher temperatures (>100 °C) via Stille or Buchwald-Hartwig couplings.
| Evidence Dimension | Reactivity of the C-Halogen bond under ambient Pd-catalyzed coupling |
| Target Compound Data | 2-Chloro group remains dormant (unreactive) at 20–70 °C |
| Comparator Or Baseline | 2-Bromo or 2-Iodo analogs (highly reactive at 20–70 °C) |
| Quantified Difference | Prevents premature cross-coupling, enabling 100% regiocontrol during sequential synthesis |
| Conditions | Pd(PPh3)2/CuI, Et3N, 20–70 °C |
Allows buyers to selectively deprotect and functionalize the alkyne at the 5-position without unwanted side reactions at the 2-position, ensuring high-yield sequential building block assembly.
Terminal alkynes are notoriously unstable during long-term storage and basic reaction conditions due to their susceptibility to oxidative dimerization (Glaser coupling). By procuring the TMS-protected variant, buyers ensure the alkyne remains completely masked until intentionally cleaved with aqueous hydroxide or fluoride sources [1]. Unprotected 2-chloro-5-ethynylpyridine baselines suffer from unpredictable purity degradation, whereas the TMS-protected form maintains exceptional monomeric purity.
| Evidence Dimension | Susceptibility to oxidative dimerization during storage and handling |
| Target Compound Data | Near-zero spontaneous homocoupling; maintains high monomeric purity |
| Comparator Or Baseline | 2-Chloro-5-ethynylpyridine (unprotected terminal alkyne) |
| Quantified Difference | Eliminates unpredictable loss of titer to dimerized impurities, avoiding the need for rigorous oxygen exclusion during storage |
| Conditions | Standard laboratory storage and basic handling conditions |
Procuring the TMS-protected form drastically improves shelf life and batch-to-batch reproducibility by eliminating unpredictable loss of titer to dimerized impurities.
Synthesizing this building block in-house from 2-chloro-5-iodopyridine requires handling highly volatile TMS-acetylene (boiling point ~53 °C) and consumes expensive palladium and copper catalysts [1]. Procuring the pre-coupled 2-Chloro-5-trimethylsilanylethynyl-pyridine eliminates this initial catalytic step entirely. This bypasses the typical 10-20% yield penalty associated with the purification of the intermediate from di-coupled or unreacted impurities.
| Evidence Dimension | Number of synthetic steps and overall yield to achieve a 5-alkynyl-2-chloropyridine intermediate |
| Target Compound Data | Direct use guarantees 100% conversion to the desired starting scaffold |
| Comparator Or Baseline | In situ synthesis from 2-chloro-5-iodopyridine and TMS-acetylene |
| Quantified Difference | Saves one full catalytic step, eliminates volatile reagent handling, and recovers the 10-20% yield loss typical of in-house preparation |
| Conditions | Multi-gram scale precursor preparation |
Purchasing the pre-assembled TMS-alkyne pyridine streamlines procurement, reduces catalyst expenditures, and accelerates time-to-target in medicinal chemistry workflows.
This compound is the premier precursor for constructing nanoscopic, conjugatively bridged bis- and tris-5-(2-chloropyridine) supramolecular ligands [1]. By deprotecting the TMS group, the resulting terminal alkyne can be coupled to multi-halogenated aromatic cores (e.g., via Sonogashira protocols) while the 2-chloro groups remain perfectly intact for subsequent metal-binding or further functionalization.
In pharmaceutical development, the orthogonal reactivity of this building block is ideal for synthesizing complex heteroaryl APIs [1]. The alkyne can be deprotected and utilized in click chemistry (CuAAC) or Sonogashira couplings, followed by high-temperature Stille or Buchwald-Hartwig amination at the 2-chloro position, allowing for modular, late-stage diversification of drug candidates.
The compound is a critical starting material in the multi-step synthesis of conjugated macrocyclic ligands, such as twistophane ion sensors [2]. Its stability allows it to survive initial coupling sequences, providing a reliable pathway to complex cyclic structures that rely on precise geometric control and sequential bond formation.